N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine
Description
N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycine is a synthetic glycine derivative characterized by a propanoyl linker connecting a 3-acetyl-substituted indole moiety to the amino group of glycine. The indole nucleus is substituted at the 1-position with the propanoyl chain and at the 3-position with an acetyl group. This structural configuration distinguishes it from simpler indole-glycine conjugates, such as N-(1H-indol-3-ylacetyl)glycine (e.g., CAS 13113-08-1), which lacks the propanoyl spacer and acetyl modification .
Properties
IUPAC Name |
2-[3-(3-acetylindol-1-yl)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10(18)12-9-17(13-5-3-2-4-11(12)13)7-6-14(19)16-8-15(20)21/h2-5,9H,6-8H2,1H3,(H,16,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGMFVPNVDSGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Attachment of the Propanoyl Group: The acetylated indole is reacted with a propanoyl chloride derivative under basic conditions to form the N-[3-(3-acetyl-1H-indol-1-yl)propanoyl] intermediate.
Coupling with Glycine: Finally, the intermediate is coupled with glycine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ethanol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(1H-Indol-3-ylacetyl)glycine (CAS 13113-08-1)
- Molecular Formula : C₁₂H₁₂N₂O₃
- Molecular Weight : 232.24 g/mol
- Key Features: Direct linkage of indole-3-ylacetyl to glycine, lacking the propanoyl spacer and 3-acetyl group.
- Research Context: Known as a metabolite in plant auxin pathways, this compound exhibits moderate water solubility due to the glycine moiety .
Target Compound: N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycine
- Inferred Molecular Formula : C₁₆H₁₇N₃O₅*
- Inferred Molecular Weight : 347.33 g/mol*
- Key Features: Propanoyl spacer increases molecular flexibility, while the 3-acetyl group may enhance lipophilicity and steric bulk compared to simpler indole-glycine analogs.
Glycine-Linked Heterocyclic Compounds
N-{3-[5-(4-Bromophenyl)-2-furyl]propanoyl}glycine
- Molecular Formula: C₁₅H₁₄BrNO₄
- Molecular Weight : 352.18 g/mol
- Key Features: A furyl ring substituted with a 4-bromophenyl group, linked via propanoyl to glycine. The bromine atom significantly increases molecular weight (vs.
Benzamide Derivatives (Non-Glycine)
Examples from (Compounds 13–17):
- General Structure: Benzamides with substituted phenyl groups (e.g., cyanomethoxy, propenyloxy) and chiral amino alcohol side chains.
- Key Features : These compounds prioritize aromatic diversity and stereochemical complexity over glycine’s solubilizing effects. Their amide bonds and bulky substituents suggest roles as enzyme inhibitors or receptor modulators .
Structural and Functional Comparison Table
*Inferred data based on structural analysis.
Research Implications and Trends
- Solubility and Bioavailability: The glycine moiety in this compound may improve aqueous solubility compared to non-glycine analogs like benzamides .
- Target Interactions : The 3-acetyl group could sterically hinder interactions with indole-binding receptors, contrasting with the unmodified indole-3-ylacetyl in CAS 13113-08-1 .
- Synthetic Flexibility: The propanoyl spacer allows for modular derivatization, akin to the furyl-propanoyl system in ’s bromophenyl compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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